3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide
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Overview
Description
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a cyclopropyl group, and a sulfonamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloroaniline with a suitable acylating agent, followed by cyclization and sulfonamide formation. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide moiety can inhibit certain enzymes, while the thiophene ring may interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-methylsulfamoyl derivatives: These compounds share the sulfonamide moiety and exhibit similar biological activities.
Cyclopropylthiophene derivatives: Compounds with a cyclopropyl group attached to a thiophene ring, showing comparable chemical reactivity
Uniqueness
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-cyclopropylthiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-18(12-6-2-10(16)3-7-12)23(20,21)13-8-9-22-14(13)15(19)17-11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKIMFMTDXXFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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